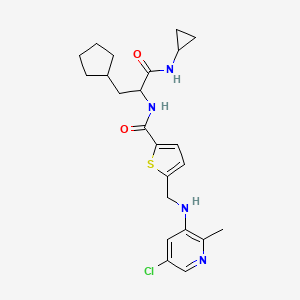

5-(((5-chloro-2-Methylpyridin-3-yl)aMino)Methyl)-N-(3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)thiophene-2-carboxaMide

Description

Properties

IUPAC Name |

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUVEGCMXCMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide, identified by its CAS number 2435786-32-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 461.02 g/mol. The structure features a thiophene ring, which is known for its pharmacological significance. The presence of various functional groups enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, particularly those mimicking Combretastatin A-4 (CA-4). The compound has shown promising results in inhibiting cancer cell growth:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | Hep3B | 5.46 | Tubulin binding |

| 5e | Hep3B | 12.58 | Tubulin binding |

In a study by , compounds similar to the target compound demonstrated significant activity against Hep3B liver cancer cells, suggesting that the thiophene moiety plays a critical role in disrupting microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Thiophene derivatives generally exhibit activity against various bacteria and fungi. For instance, a related study reported that certain thiophene derivatives had minimum inhibitory concentrations (MICs) against Escherichia coli and Pseudomonas aeruginosa:

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| 7b | E. coli | 0.21 |

| 7b | P. aeruginosa | 0.21 |

| 5b | Staphylococcus aureus | 0.25 |

These findings indicate that structural modifications can enhance antimicrobial efficacy, particularly through increased hydrophilicity and specific interactions with bacterial enzymes .

Antioxidant Activity

The antioxidant potential of thiophene derivatives has been explored as well. In vitro assays measuring the ability to scavenge free radicals indicated that certain derivatives exhibited significant antioxidant activities comparable to established antioxidants like ascorbic acid:

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 7a | 62.0 |

| 3b | 54.9 |

This antioxidant activity is crucial as it suggests potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

- Anticancer Mechanism : A study demonstrated that certain thiophene carboxamide derivatives could effectively bind to tubulin, similar to CA-4, leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another research highlighted that the structural variations in thiophene derivatives significantly impacted their antibacterial activity, with some compounds showing enhanced effects against resistant strains of bacteria .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins, revealing strong binding affinities and suggesting mechanisms of action at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares a thiophene-2-carboxamide backbone with other derivatives, but its substituents distinguish it from analogues. Below is a comparative analysis based on structural and functional features:

Functional Implications

- The 5-chloro-2-methylpyridine moiety could act as a bioisostere for adenine in kinase inhibitors .

- Its ethylamino linker may confer flexibility.

- Compound : The pyrazole-pyridine substituent likely targets receptors with hydrophobic pockets, such as tyrosine kinases. Its lower molecular weight (332.8 g/mol) may improve bioavailability compared to the target compound.

Q & A

Basic: What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including amide coupling, nucleophilic substitutions, and cyclization. Key steps may resemble protocols for structurally similar compounds:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .

- Amino-methylation : Optimize stoichiometry of the 5-chloro-2-methylpyridin-3-amine derivative and formaldehyde equivalents, with pH control (e.g., buffered at 6.5–7.5) to enhance imine formation .

- Cyclopropane incorporation : Employ Mitsunobu conditions (e.g., DIAD/PPh3) for stereoselective cyclopropane ring formation .

Yield optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, describes split-plot designs for parameter screening .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

Answer:

Discrepancies in NMR spectra often arise from conformational isomers, solvent effects, or residual impurities. Methodological approaches include:

- High-resolution NMR (800 MHz+) : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity .

- Dynamic NMR (DNMR) : Heat samples to 50–80°C to coalesce split peaks caused by slow interconversion of rotamers .

- Purification validation : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to quantify impurities ≥0.1% .

Case study : resolved oxadiazole-thiazolidinedione isomerism via variable-temperature <sup>13</sup>C NMR .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

A tiered approach is recommended:

Primary characterization :

- FT-IR : Confirm amide C=O (1650–1680 cm<sup>-1</sup>) and thiophene C-S (680–710 cm<sup>-1</sup>) .

- LC-MS : Monitor [M+H]<sup>+</sup> with <2 ppm mass error .

Advanced validation :

- X-ray crystallography : Resolve stereochemistry (e.g., cyclopropane orientation) .

- Elemental analysis : Match C/H/N/S percentages within ±0.4% .

Purity thresholds : ≥95% by HPLC (λ=254 nm) with chiral columns if stereocenters exist .

Advanced: How can researchers design experiments to evaluate metabolic stability in preclinical models?

Answer:

Use a combination of in vitro and in silico methods:

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Physiologically based pharmacokinetic (PBPK) modeling : Predict hepatic extraction ratio using logP and plasma protein binding data (e.g., from ’s environmental fate framework) .

Contradiction management : If in vitro and in vivo data conflict, assess tissue distribution via radiolabeling (e.g., <sup>14</sup>C tracing) .

Basic: What strategies mitigate degradation during storage or handling?

Answer:

Stability challenges for amide/thiophene derivatives include hydrolysis and oxidation:

- Storage : Lyophilized solid under argon at −20°C; avoid aqueous buffers with pH <5 or >8 .

- Light sensitivity : Use amber vials if chromophores (e.g., thiophene) absorb UV .

- Additives : Include 0.1% BHT to prevent radical-mediated oxidation of cyclopropane .

Validation : Conduct forced degradation studies (40°C/75% RH for 4 weeks) per ICH guidelines .

Advanced: How can computational methods guide the optimization of target binding affinity?

Answer:

Combine molecular docking and free-energy calculations:

Docking (AutoDock Vina) : Screen against crystallized targets (e.g., kinases) using the thiophene-carboxamide as a hinge-binding motif .

Molecular Dynamics (MD) : Simulate binding poses >100 ns to assess stability of the cyclopentyl-propan-2-yl hydrophobic pocket .

MM/PBSA : Calculate ΔGbinding; prioritize substitutions (e.g., chloro→fluoro) that improve van der Waals interactions .

Validation : Compare with SPR-measured KD values .

Basic: What statistical frameworks are appropriate for analyzing dose-response data in in vitro assays?

Answer:

- Four-parameter logistic model : Fit IC50 curves using nonlinear regression (e.g., GraphPad Prism) .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude plate-specific artifacts .

- Replicates : Use ≥3 biological replicates with randomized plate layouts to control batch effects (see ’s split-plot design) .

Advanced: How can researchers address solubility limitations in in vivo studies?

Answer:

- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline for IV administration .

- Amorphous solid dispersion : Spray-dry with HPMCAS to enhance oral bioavailability .

- Prodrug design : Introduce phosphate esters at the pyridine nitrogen for pH-dependent release .

Testing : Measure solubility via shake-flask method (USP apparatus) across pH 1–7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.